molecular formula C22H16N2O5S B606759 COH29 CAS No. 1190932-38-7

COH29

Cat. No.: B606759
CAS No.: 1190932-38-7
M. Wt: 420.4 g/mol
InChI Key: LGGDLPSXAGQFSG-UHFFFAOYSA-N
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Description

Ribonucleotide reductase inhibitor COH29 is an orally available, aromatically substituted thiazole and inhibitor of the human ribonucleotide reductase enzyme. This compound has shown potential antineoplastic activity, making it a promising candidate for cancer treatment. Ribonucleotide reductase is a key enzyme responsible for the de novo conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are essential for DNA synthesis and repair .

Biochemical Analysis

Biochemical Properties

COH29 is an aromatically substituted thiazole compound that inhibits the α and β subunit of RNR with IC50s of 16 μM . It interacts with the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail . This interaction blocks the assembly of the active hRRM1/hRRM2 complex of RNR , thereby inhibiting the enzyme’s function and suppressing the production of deoxyribonucleotides, the building blocks of DNA .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It overcomes the resistance of cancer cells to Hydroxyurea and Gemcitabine . It effectively inhibits the proliferation of most cell lines in the NCI 60 human cancer panel, most notably ovarian cancer and leukemia . It has little effect on normal fibroblasts or endothelial cells . In vitro experiments have shown that treatment with this compound results in a significant decrease in colony formation, cell proliferation, and migration .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ligand-binding pocket of the RNR M2 subunit . This binding interaction interferes with the assembly of the active hRRM1/hRRM2 complex of RNR , thereby inhibiting the enzyme’s function and suppressing the production of deoxyribonucleotides . This leads to genomic instability, suppressed homologous recombinant DNA damage repair, and subsequently induced cell death through apoptosis in cells .

Dosage Effects in Animal Models

In animal models, this compound treatment has shown significant tumor growth suppression and prolonged overall survival

Metabolic Pathways

This compound is involved in the de novo deoxyribonucleotide triphosphate (dNTP) synthesis pathway . It inhibits the enzyme ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting process for de novo dNTP synthesis .

Transport and Distribution

It is known that this compound binds to the ligand-binding pocket of the RNR M2 subunit , suggesting that it may be localized to areas of the cell where this enzyme is present.

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where ribonucleotide reductase, the enzyme it inhibits, is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ribonucleotide reductase inhibitor COH29 involves the formation of an aromatically substituted thiazole. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the thiazole ring and subsequent aromatic substitution .

Industrial Production Methods

Industrial production methods for ribonucleotide reductase inhibitor this compound are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Ribonucleotide reductase inhibitor COH29 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to the ligand-binding pocket of the ribonucleotide reductase M2 subunit near the C-terminal tail .

Common Reagents and Conditions

The binding interaction of ribonucleotide reductase inhibitor this compound with the ribonucleotide reductase M2 subunit does not require specific reagents or conditions. Instead, it relies on the molecular structure of the compound and its affinity for the binding pocket .

Major Products Formed

As ribonucleotide reductase inhibitor this compound primarily functions through binding interactions, there are no major chemical products formed from traditional reactions. The primary outcome is the inhibition of ribonucleotide reductase activity, leading to decreased DNA synthesis and cell cycle arrest .

Scientific Research Applications

Comparison with Similar Compounds

Ribonucleotide reductase inhibitor COH29 is unique compared to other ribonucleotide reductase inhibitors due to its specific binding mechanism and its ability to overcome drug resistance in cancer cells. Similar compounds include:

    Hydroxyurea: A well-known ribonucleotide reductase inhibitor that has been used in cancer treatment for many years.

    Gemcitabine: Another ribonucleotide reductase inhibitor used in cancer therapy.

Ribonucleotide reductase inhibitor this compound addresses some of these limitations by offering a novel mechanism of inhibition and improved efficacy in overcoming drug resistance .

Properties

IUPAC Name

N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c25-15-8-6-13(10-17(15)27)19-20(12-4-2-1-3-5-12)30-22(23-19)24-21(29)14-7-9-16(26)18(28)11-14/h1-11,25-28H,(H,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGDLPSXAGQFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190932-38-7
Record name COH-29
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190932387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COH-29
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07802BU06S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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